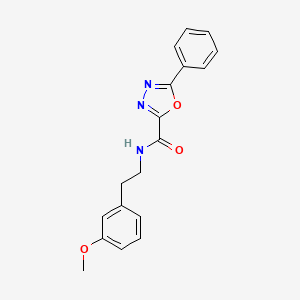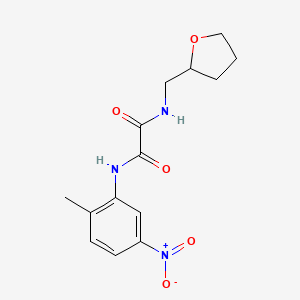
N-(3-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenethyl group and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include melting point determination, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique
Antidiabetic Potential
A series of N-substituted dihydropyrimidine derivatives, showcasing structural similarity to the requested compound, were synthesized and evaluated for their antidiabetic activity using the α-amylase inhibition assay. These compounds demonstrated promising results, indicating potential applications in antidiabetic drug development (J. Lalpara et al., 2021).
Neuropharmacology
Research on GR127935, a compound structurally related to N-(3-methoxyphenethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide, highlighted its high affinity and selectivity for 5-HT1B/D receptors, showcasing its application in studying serotonin-mediated responses. This has implications for understanding various neurological and psychological disorders (P. Vries et al., 1997).
Anticancer Research
Novel derivatives of 1,3,4-oxadiazoles, sharing a core structural motif with the compound , were synthesized and assessed for their cytotoxic activity against cancer cell lines. These compounds showed varying degrees of efficacy, indicating their potential for further exploration as anticancer agents (Ashraf S. Hassan et al., 2014).
Material Science and Corrosion Inhibition
1,3,4-Oxadiazoles have also been investigated for their applications in materials science, particularly in corrosion inhibition. Compounds within this family have shown efficacy as corrosion inhibitors for mild steel in acidic media, demonstrating the versatility of oxadiazoles in industrial applications (F. Bentiss et al., 2002).
Nonlinear Optical Properties
The synthesis and characterization of new 1,3,4-oxadiazole derivatives for nonlinear optical applications highlight the potential use of these compounds in optoelectronics. Such studies pave the way for the development of new materials for optical limiting, with implications in laser protection and photonic devices (B. Chandrakantha et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-5-6-13(12-15)10-11-19-16(22)18-21-20-17(24-18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIIGNFNTYZRQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)

![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)


![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)


